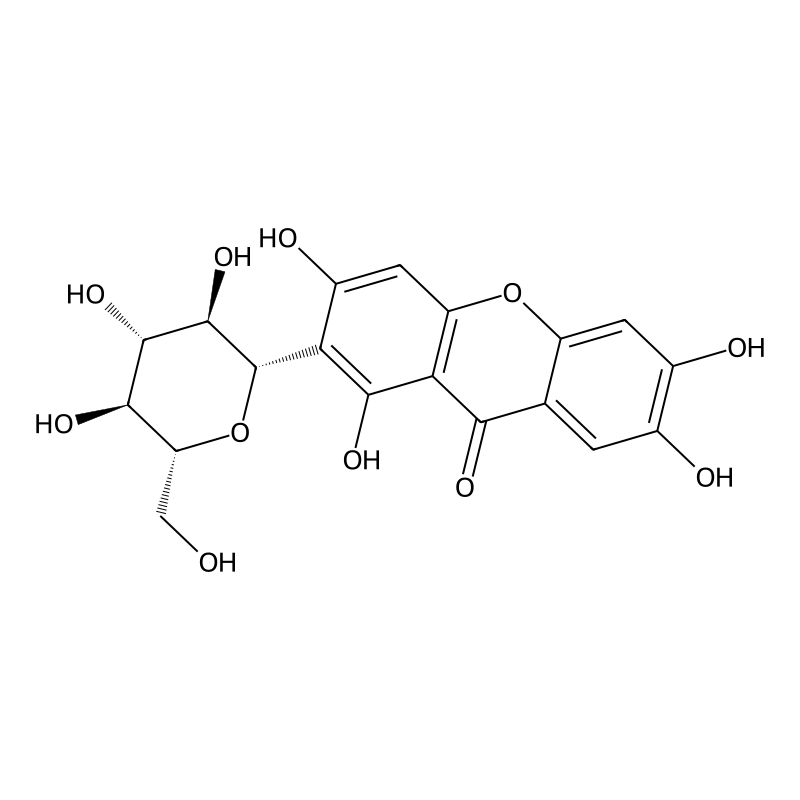

Mangiferin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Antioxidant Research

Scientific Field: Biochemistry

Application Summary: Mangiferin has been identified as a potent antioxidant.

Methods & Technical Details: The antioxidant properties of Mangiferin are usually evaluated using in vitro and in vivo studies, often involving assays to measure free radical scavenging activity.

Results & Outcomes: The studies have shown that Mangiferin exhibits significant antioxidant activity, which contributes to its therapeutic potential.

Anti-infective Research

Scientific Field: Microbiology

Application Summary: Mangiferin has shown potential as an anti-infective agent.

Methods & Technical Details: The anti-infective properties of Mangiferin are typically evaluated using in vitro microbial inhibition assays and in vivo infection models.

Results & Outcomes: While specific outcomes can vary depending on the pathogen and model used, research generally supports the anti-infective potential of Mangiferin.

Anticancer Research

Scientific Field: Oncology

Application Summary: Mangiferin has demonstrated anticancer properties

Methods & Technical Details: The anticancer effects of Mangiferin are often studied using in vitro cancer cell lines and in vivo tumor models.

Results & Outcomes: Mangiferin has shown potential in inhibiting cancer cell growth and proliferation.

Antidiabetic Research

Scientific Field: Endocrinology

Application Summary: Mangiferin has been studied for its antidiabetic effects.

Methods & Technical Details: The antidiabetic properties of Mangiferin are usually evaluated using in vitro assays and in vivo models of diabetes.

Results & Outcomes: Mangiferin has shown potential in managing blood glucose levels and improving insulin sensitivity.

Cardiovascular Research

Scientific Field: Cardiology

Application Summary: Mangiferin has been identified as a potential therapeutic agent for cardiovascular diseases.

Methods & Technical Details: The cardiovascular effects of Mangiferin are typically studied using in vitro assays and in vivo models of cardiovascular diseases.

Results & Outcomes: Mangiferin has shown potential in improving cardiovascular health.

Neuroprotective Research

Scientific Field: Neuroscience

Application Summary: Mangiferin has demonstrated neuroprotective effects.

Methods & Technical Details: The neuroprotective properties of Mangiferin are usually evaluated using in vitro neuronal cell models and in vivo models of neurodegenerative diseases.

Results & Outcomes: Mangiferin has shown potential in protecting against neuronal damage and improving cognitive function.

Immunomodulatory Research

Scientific Field: Immunology

Application Summary: Mangiferin has been shown to have immunomodulatory properties

Methods & Technical Details: The immunomodulatory effects of Mangiferin are typically studied using in vitro immune cell assays and in vivo models of immune response.

Results & Outcomes: Mangiferin has shown potential in modulating immune responses, which could be beneficial in conditions where the immune response is dysregulated.

Hepatoprotective Research

Scientific Field: Hepatology

Application Summary: Mangiferin has demonstrated hepatoprotective effects.

Methods & Technical Details: The hepatoprotective properties of Mangiferin are usually evaluated using in vitro liver cell models and in vivo models of liver disease.

Results & Outcomes: Mangiferin has shown potential in protecting against liver damage.

Renoprotective Research

Scientific Field: Nephrology

Application Summary: Mangiferin has been identified as a potential therapeutic agent for renal diseases.

Methods & Technical Details: The renoprotective effects of Mangiferin are typically studied using in vitro assays and in vivo models of renal diseases.

Results & Outcomes: Mangiferin has shown potential in improving renal health.

Anti-Asthmatic Research

Scientific Field: Pulmonology

Application Summary: Mangiferin has been studied for its anti-asthmatic effects.

Methods & Technical Details: The anti-asthmatic properties of Mangiferin are usually evaluated using in vitro assays and in vivo models of asthma.

Results & Outcomes: Mangiferin has shown potential in managing asthma symptoms.

Gastroprotective Research

Scientific Field: Gastroenterology

Application Summary: Mangiferin has demonstrated gastroprotective effects.

Methods & Technical Details: The gastroprotective properties of Mangiferin are usually evaluated using in vitro gastric cell models and in vivo models of gastric diseases.

Results & Outcomes: Mangiferin has shown potential in protecting against gastric damage.

Hypocholesterolemic Research

Application Summary: Mangiferin has been identified as a potential therapeutic agent for managing cholesterol levels.

Methods & Technical Details: The hypocholesterolemic effects of Mangiferin are typically studied using in vitro assays and in vivo models of hypercholesterolemia.

Results & Outcomes: Mangiferin has shown potential in improving cholesterol levels.

Anti-Inflammatory Research

Application Summary: Mangiferin has been shown to have anti-inflammatory properties

Methods & Technical Details: The anti-inflammatory effects of Mangiferin are typically studied using in vitro immune cell assays and in vivo models of inflammation.

Results & Outcomes: Mangiferin has shown potential in modulating inflammatory responses, which could be beneficial in conditions where inflammation is a key factor.

Anti-Neoplastic Research

Application Summary: Mangiferin has demonstrated anti-neoplastic effects.

Methods & Technical Details: The anti-neoplastic effects of Mangiferin are often studied using in vitro cancer cell lines and in vivo tumor models.

Results & Outcomes: Mangiferin has shown potential in inhibiting neoplastic cell growth and proliferation.

Renoprotective Research

Application Summary: Mangiferin has demonstrated renoprotective effects.

Methods & Technical Details: The renoprotective properties of Mangiferin are usually evaluated using in vitro renal cell models and in vivo models of renal diseases.

Results & Outcomes: Mangiferin has shown potential in protecting against renal damage.

Mangiferin is a naturally occurring xanthone glycoside primarily derived from the mango plant, specifically the species Mangifera indica. Its chemical structure consists of a xanthone backbone with a glucose moiety attached, which contributes to its diverse biological activities. Mangiferin has garnered attention for its potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer effects. Its unique structure allows it to interact with various biological pathways, making it a subject of extensive research in pharmacology and medicinal chemistry .

- Hydrolysis: The cleavage of glycosidic bonds can yield aglycones, which may exhibit different biological activities.

- Esterification: Mangiferin can react with various anhydrides to form ester derivatives, enhancing its solubility and bioavailability .

- Methylation: The introduction of methyl groups can alter its pharmacokinetic properties, potentially improving efficacy .

- Glucosylation: Enzymatic methods can be employed to increase water solubility, thereby improving absorption .

Mangiferin exhibits a wide range of biological activities:

- Antioxidant Activity: It scavenges free radicals and reduces oxidative stress, contributing to its protective effects against cellular damage .

- Anti-inflammatory Effects: Mangiferin has been shown to inhibit pro-inflammatory cytokines, making it beneficial in conditions like arthritis and other inflammatory diseases .

- Anticancer Properties: It demonstrates cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting tumor growth through mechanisms such as NFκB pathway modulation .

- Antipyretic Activity: Studies indicate that mangiferin can reduce fever through inhibition of tumor necrosis factor-alpha synthesis .

The synthesis of mangiferin can be achieved through several methods:

- Natural Extraction: The most common method involves extracting mangiferin from the stem bark or leaves of Mangifera indica using solvents like ethanol or methanol.

- Chemical Synthesis: Various synthetic routes have been developed, including:

- Enzymatic Synthesis: Utilizing enzymes such as glucansucrase can facilitate the formation of glucosides from mangiferin, improving solubility and bioavailability .

Mangiferin has numerous applications across various fields:

- Pharmaceuticals: Due to its therapeutic properties, it is being explored as a potential treatment for cancer, inflammation, and metabolic disorders.

- Nutraceuticals: Mangiferin is marketed as a dietary supplement for its health benefits.

- Cosmetics: Its antioxidant properties make it suitable for use in skincare products aimed at combating oxidative stress and aging.

Research on mangiferin's interactions with other compounds has revealed several insights:

- Synergistic Effects: Mangiferin may enhance the efficacy of other anticancer agents when used in combination therapy.

- Pharmacokinetic Interactions: Studies have shown that mangiferin can influence the metabolism of certain drugs by interacting with cytochrome P450 enzymes, potentially affecting drug levels in the body .

Mangiferin shares structural similarities with several other compounds. Here are some notable comparisons:

| Compound | Structure Type | Key Biological Activity | Unique Features |

|---|---|---|---|

| Isomangiferin | Xanthone Glycoside | Antioxidant | Structural isomer of mangiferin |

| Homomangiferin | Xanthone Glycoside | Anticancer | Different glycosylation pattern |

| Hesperidin | Flavonoid Glycoside | Anti-inflammatory | Citrus-derived compound |

| Quercetin | Flavonoid | Antioxidant, anticancer | Broad spectrum of biological activities |

Mangiferin's unique combination of structural features and biological activities distinguishes it from these similar compounds. Its specific xanthone structure combined with glycosylation provides distinct pharmacological benefits that are still being explored in clinical settings .

Shikimate Pathway Integration

The biosynthesis of mangiferin in Mangifera indica follows the established xanthone biosynthetic pathway, which integrates both shikimate and acetate metabolic routes [3] [4]. The pathway initiates through the shikimate pathway, where phosphoenolpyruvate from glycolysis and erythrose 4-phosphate from the pentose phosphate pathway serve as precursors for aromatic compound biosynthesis [4]. Within the Anacardiaceae family, to which Mangifera indica belongs, the L-phenylalanine-dependent pathway predominates for xanthone core structure formation [3] [4].

The initial enzymatic reactions involve the conversion of L-phenylalanine through cinnamoyl-coenzyme A intermediates, requiring sequential enzymatic steps mediated by cinnamoyl-coenzyme A hydratase/lyase, benzaldehyde dehydrogenase, and benzoate-coenzyme A ligase [3]. These enzymatic conversions ultimately produce benzoyl-coenzyme A, which serves as the central intermediate for subsequent polyketide condensation reactions [3] [4].

Benzophenone Formation and Ring Closure

Type III polyketide synthase, specifically benzophenone synthase, catalyzes the condensation of benzoyl-coenzyme A with three malonyl-coenzyme A molecules, resulting in the formation of 2,4,6-trihydroxybenzophenone [3] [4]. Through subsequent hydroxylation reactions, this intermediate transforms into 2,3′,4,6-tetrahydroxybenzophenone, the central precursor for xanthone ring formation [3] [4].

The critical ring closure reaction involves regioselective intramolecular oxidative coupling, proceeding through two stages of one-electron oxidation mechanisms [4]. The initial electron loss and deprotonation generate a phenoxy radical, which cyclizes through electrophilic attack. The resulting hydroxy-cyclohexadienyl radical intermediate undergoes further oxidation to produce 1,3,7-trihydroxyxanthone, the core structure from which mangiferin ultimately derives [4].

Glycosylation and C-Glycoside Formation

The final biosynthetic step involves carbon-glycosylation of the xanthone aglycone, catalyzed by specialized carbon-glycosyltransferases [5] [6]. Recent molecular characterization has identified MiCGT (Mangifera indica carbon-glycosyltransferase) as the key enzyme responsible for mangiferin biosynthesis [6]. This enzyme exhibits remarkable regio- and stereospecific carbon-glycosylation activity, forming the distinctive carbon-carbon linkage between position 2 of the xanthone ring and carbon 1 of β-D-glucose [6].

Genome-wide analysis has revealed 221 members of the UDP-glycosyltransferase family in mango, distributed across 13 subfamilies [5] [7]. These glycosyltransferases demonstrate tissue-specific expression patterns, with particular significance for mangiferin biosynthesis during different developmental stages and environmental conditions [5] [7].

Tissue-Specific Accumulation Patterns

Differential Distribution Across Plant Tissues

Quantitative analysis of mangiferin content across different mango tissues reveals remarkable variation in accumulation patterns [8] [9]. The highest mangiferin concentrations occur in fruit peels, with Chinese cultivar studies demonstrating levels ranging from 0.04 to 7.49 milligrams per gram dry weight, exemplified by the Lvpimang cultivar [8]. Seed kernels represent the second major accumulation site, containing 0.14 to 2.43 milligrams per gram dry weight across different cultivars [8].

Leaves demonstrate substantial mangiferin content, with young leaves exhibiting particularly high concentrations [10] [11]. Brazilian cultivar studies reported mangiferin levels reaching 58.12 to 67.20 milligrams per gram dry weight in young leaves [11]. Bark tissues also serve as significant mangiferin repositories, contributing to the overall defensive compound distribution throughout the plant structure [12] [13].

The edible fruit pulp contains comparatively lower mangiferin concentrations, typically ranging from undetectable levels to 0.20 milligrams per gram dry weight [8]. However, certain Mexican cultivars, particularly Ataulfo, demonstrate elevated pulp mangiferin content ranging from 227.4 to 996.1 micrograms per gram fresh weight [8].

Developmental Stage Variations

Mangiferin accumulation demonstrates dynamic patterns throughout fruit development and maturation processes [13] [7]. Expression analysis of mangiferin biosynthetic genes reveals stage-specific regulation, with 40 UDP-glycosyltransferase genes predominantly expressed during early fruit development, while 50 genes show maximal activity during intermediate developmental stages [7]. Post-ripening stages activate 12 specific UDP-glycosyltransferase genes, suggesting continued mangiferin metabolism throughout fruit maturation [7].

Young leaves consistently exhibit higher mangiferin concentrations compared to mature leaves, reflecting the compound's role in protecting developing tissues from environmental stresses [10] [11]. This developmental gradient supports the hypothesis that mangiferin serves as a constitutive defense mechanism during vulnerable growth phases [13].

Environmental Modulation of Accumulation

Environmental factors significantly influence mangiferin accumulation patterns across different plant tissues [13] [14]. Plants grown in high ultraviolet radiation environments demonstrate elevated mangiferin levels, consistent with its photoprotective functions [13]. Seasonal variations in mangiferin content reflect adaptive responses to changing environmental conditions, with higher concentrations observed during stress-prone periods [14].

Fruit exposure to sunlight during orchard growth results in enhanced mangiferin accumulation in peel tissues, correlating with improved resistance to both biotic and abiotic stresses [15]. Red-skinned mango fruits, which experience greater solar radiation exposure, consistently demonstrate higher mangiferin levels compared to green-skinned counterparts [15].

Ecological Role in Plant Defense Mechanisms

Biotic Stress Resistance

Mangiferin functions as a crucial component of the plant's multi-layered defense system against pathogenic microorganisms [13] [15]. Its antifungal properties provide particular protection against Colletotrichum gloeosporioides, the causative agent of mango anthracnose, the most destructive disease affecting mango production worldwide [13]. The compound's mechanism of action involves oxidation to polymeric quinones, which cause cellular collapse in adjacent tissues, effectively removing nutritional sources required for fungal growth and sporulation [13].

The defensive strategy extends beyond direct antifungal activity to include induced resistance responses [15]. Transcriptomic analysis reveals that mangiferin accumulation triggers upregulation of ethylene, brassinosteroid, and phenylpropanoid pathways, creating a comprehensive defense network [15]. This induced resistance phenomenon enables whole-fruit protection even in tissue regions with lower mangiferin concentrations [15].

Research on diverse plant pathogens demonstrates mangiferin's broad-spectrum antimicrobial activity against both gram-positive and gram-negative bacteria [16] [17]. Particularly notable is its effectiveness against multidrug-resistant Staphylococcus aureus, with inhibition zones comparable to conventional antibiotics like doxycycline [17].

Abiotic Stress Tolerance

Mangiferin contributes significantly to plant tolerance against various abiotic stress conditions [13] [18]. Its antioxidant properties provide cellular protection against oxidative damage resulting from high light intensity, temperature extremes, and drought conditions [19] [18]. The compound's ability to chelate metals and neutralize reactive oxygen species makes it particularly valuable during environmental stress episodes [19].

Heat stress tolerance in mango involves mangiferin's interaction with enzymatic antioxidant systems, including catalase, superoxide dismutase, and glutathione peroxidase [18]. During high-temperature stress, mangiferin accumulation correlates with upregulation of genes involved in reactive oxygen species homeostasis and circadian rhythm control [18].

Drought stress responses involve mangiferin's participation in osmoregulation and membrane stabilization processes [18]. The compound's phenolic structure contributes to maintaining cellular integrity during water deficit conditions, supporting continued metabolic function under adverse environmental circumstances [20].

Secondary Metabolite Signaling

Beyond direct defensive functions, mangiferin participates in complex signaling networks that coordinate plant responses to multiple stressors [20]. Its biosynthesis involves coordination with other secondary metabolite pathways, creating synergistic defensive compounds that enhance overall plant resilience [20]. This integrated approach maximizes defensive efficiency while minimizing metabolic costs associated with individual compound production [20].

The compound's role extends to inter-plant communication through root exudation and volatile emissions, potentially warning neighboring plants of pathogen presence or environmental stress conditions [20]. This ecological communication function demonstrates mangiferin's importance beyond individual plant protection to community-level defensive strategies [20].

Co-occurring Metabolites in Botanical Sources

Xanthone Derivatives and Structural Analogs

Mangiferin rarely occurs in isolation within plant tissues, instead forming part of complex metabolite profiles that include structurally related xanthone compounds [21] [22]. Isomangiferin, the positional isomer of mangiferin with glucose attachment at the 4-position rather than the 2-position, frequently co-occurs in mango tissues [1] [22]. Additional xanthone derivatives include homomangiferin and neomangiferin, which share the core xanthone structure but differ in glycosylation patterns [1] [23].

These xanthone analogs often demonstrate complementary biological activities, creating synergistic effects that enhance overall defensive capabilities [22]. The co-occurrence pattern suggests coordinated biosynthetic regulation, with shared enzymatic pathways producing multiple xanthone derivatives simultaneously [22].

Benzophenone Compounds

Mango tissues containing mangiferin consistently demonstrate high concentrations of benzophenone derivatives, representing biosynthetic intermediates and parallel metabolic products [22] [11] [24]. Maclurin and iriflophenone derivatives constitute the most abundant benzophenone compounds, often present as glucoside, galloyl, or benzoyl conjugates [22] [11].

Maclurin 3-carbon-β-D-glucoside and iriflophenone 3-carbon-β-D-glucopyranoside represent the primary benzophenone glucosides, with quantities varying among different mango cultivars [11]. The ratio between maclurin and iriflophenone derivatives demonstrates cultivar-specific patterns, suggesting genetic regulation of benzophenone metabolism [11].

These benzophenone compounds serve as direct biosynthetic precursors to mangiferin and related xanthones, explaining their consistent co-occurrence [11] [24]. Additionally, they contribute independent biological activities, including antioxidant and anti-inflammatory properties that complement mangiferin's defensive functions [24].

Flavonoid Co-metabolites

Mango tissues rich in mangiferin demonstrate complex flavonoid profiles, including quercetin derivatives, catechins, and kaempferol compounds [21] [25] [26]. Quercetin 3-galactoside and quercetin 3-glucoside represent the most abundant flavonoid glycosides, with concentrations reaching 22.1 and 16.0 milligrams per kilogram respectively [25].

Catechin compounds, including (+)-catechin and epicatechin derivatives, occur alongside mangiferin in concentrations that enhance overall antioxidant capacity [21] [25]. These flavan-3-ol compounds contribute to the complex polyphenolic matrix that characterizes mango tissues [25].

The co-occurrence of flavonoids and mangiferin reflects shared biosynthetic origins through the phenylpropanoid pathway, with branch points leading to different structural classes while maintaining coordinated regulatory control [26]. This metabolic integration ensures balanced production of complementary defensive compounds [26].

Gallotannin and Gallic Acid Derivatives

Gallotannins represent major co-occurring metabolites in mangiferin-containing tissues, with compounds ranging from digalloyl glucose to hexa-galloyl glucose derivatives [22] [27]. These complex tannin structures contribute up to 95% of total polyphenols in some mango tissues, creating synergistic interactions with mangiferin [27].

Gallic acid, both in free form and as gallotannin conjugates, demonstrates the highest prevalence among monomeric polyphenols in mango tissues [27]. The compound's co-occurrence with mangiferin reflects parallel biosynthetic pathways and complementary biological functions [27].

| Metabolite Class | Primary Compounds | Typical Concentration Range | Biological Function |

|---|---|---|---|

| Xanthone Derivatives | Isomangiferin, Homomangiferin, Neomangiferin | 0.1-2.5 mg g⁻¹ DW | Antioxidant, Antimicrobial |

| Benzophenone Conjugates | Maclurin Glucoside, Iriflophenone Glucoside | 5.0-15.0 mg g⁻¹ DW | Biosynthetic Precursors, Anti-inflammatory |

| Flavonoid Glycosides | Quercetin 3-Galactoside, Catechin | 1.0-25.0 mg kg⁻¹ FW | Antioxidant, UV Protection |

| Gallotannins | Penta-galloyl Glucose, Gallic Acid | 0.2-15.5 mg g⁻¹ DW | Antimicrobial, Protein Precipitation |

The complex metabolite profiles surrounding mangiferin demonstrate the integrated nature of plant secondary metabolism, where multiple biosynthetic pathways converge to produce complementary defensive compounds [27]. This metabolic diversity enhances plant survival capacity while providing multiple bioactive compounds with potential therapeutic applications [27].

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H302 (95.12%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Glutaurine

Dates

2: Na L, Zhang Q, Jiang S, Du S, Zhang W, Li Y, Sun C, Niu Y. Mangiferin supplementation improves serum lipid profiles in overweight patients with hyperlipidemia: a double-blind randomized controlled trial. Sci Rep. 2015 May 19;5:10344. doi: 10.1038/srep10344. PubMed PMID: 25989216; PubMed Central PMCID: PMC4437311.

3: Kawakami CM, Gaspar LR. Mangiferin and naringenin affect the photostability and phototoxicity of sunscreens containing avobenzone. J Photochem Photobiol B. 2015 Oct;151:239-47. doi: 10.1016/j.jphotobiol.2015.08.014. Epub 2015 Aug 15. PubMed PMID: 26318281.

4: Andreu GL, Maurmann N, Reolon GK, de Farias CB, Delgado R, Roesler R. Effect of mangiferin, a naturally occurring glucoxylxanthone, on fear memory in rats. Arzneimittelforschung. 2011;61(7):382-5. PubMed PMID: 21899205.

5: Wang HL, Li CY, Zhang B, Liu YD, Lu BM, Shi Z, An N, Zhao LK, Zhang JJ, Bao JK, Wang Y. Mangiferin facilitates islet regeneration and β-cell proliferation through upregulation of cell cycle and β-cell regeneration regulators. Int J Mol Sci. 2014 May 20;15(5):9016-35. doi: 10.3390/ijms15059016. PubMed PMID: 24853132; PubMed Central PMCID: PMC4057772.

6: Sellamuthu PS, Arulselvan P, Fakurazi S, Kandasamy M. Beneficial effects of mangiferin isolated from Salacia chinensis on biochemical and hematological parameters in rats with streptozotocin-induced diabetes. Pak J Pharm Sci. 2014 Jan;27(1):161-7. PubMed PMID: 24374436.

7: Jangra A, Lukhi MM, Sulakhiya K, Baruah CC, Lahkar M. Protective effect of mangiferin against lipopolysaccharide-induced depressive and anxiety-like behaviour in mice. Eur J Pharmacol. 2014 Oct 5;740:337-45. doi: 10.1016/j.ejphar.2014.07.031. Epub 2014 Jul 23. PubMed PMID: 25064341.

8: Zhang B, Zhao J, Li S, Zeng L, Chen Y, Fang J. Mangiferin activates the Nrf2-ARE pathway and reduces etoposide-induced DNA damage in human umbilical cord mononuclear blood cells. Pharm Biol. 2015 Apr;53(4):503-11. doi: 10.3109/13880209.2014.927890. Epub 2014 Nov 7. PubMed PMID: 25380307.

9: Cai F, Sun L, Gao S, Zhan Q, Wang W, Chen W. An improved LC-MS/MS method for the determination of mangiferin in rat plasma and its application in nonlinear pharmacokinetics. Pharmazie. 2014 Mar;69(3):168-72. PubMed PMID: 24716404.

10: Sampaio Cde G, Frota LS, Magalhães HS, Dutra LM, Queiroz DC, Araújo RS, Becker H, de Souza JR, Ricardo NM, Trevisan MT. Chitosan/mangiferin particles for Cr(VI) reduction and removal. Int J Biol Macromol. 2015 Jul;78:273-9. doi: 10.1016/j.ijbiomac.2015.03.038. Epub 2015 Apr 1. PubMed PMID: 25841368.

11: Zhang X, Su B, Li J, Li Y, Lu D, Zhu K, Pei H, Zhao M. Analysis by RP-HPLC of mangiferin component correlation between medicinal loranthus and their mango host trees. J Chromatogr Sci. 2014 Jan;52(1):1-4. doi: 10.1093/chromsci/bms196. Epub 2012 Dec 17. PubMed PMID: 23247031.

12: Fan S, Gu Y, Li G, Zhang M, Li B, Zhang H, Hou Y. [Determination of mangiferin in rat plasma and aqueous humor by HPLC]. Zhongguo Zhong Yao Za Zhi. 2011 Mar;36(5):598-602. Chinese. PubMed PMID: 21657080.

13: Xing X, Li D, Chen D, Zhou L, Chonan R, Yamahara J, Wang J, Li Y. Mangiferin treatment inhibits hepatic expression of acyl-coenzyme A:diacylglycerol acyltransferase-2 in fructose-fed spontaneously hypertensive rats: a link to amelioration of fatty liver. Toxicol Appl Pharmacol. 2014 Oct 15;280(2):207-15. doi: 10.1016/j.taap.2014.08.001. Epub 2014 Aug 11. PubMed PMID: 25123789.

14: Liu H, Wu B, Pan G, He L, Li Z, Fan M, Jian L, Chen M, Wang K, Huang C. Metabolism and pharmacokinetics of mangiferin in conventional rats, pseudo-germ-free rats, and streptozotocin-induced diabetic rats. Drug Metab Dispos. 2012 Nov;40(11):2109-18. doi: 10.1124/dmd.112.045849. Epub 2012 Aug 2. PubMed PMID: 22859782.

15: Zhang BP, Zhao J, Li SS, Yang LJ, Zeng LL, Chen Y, Fang J. Mangiferin activates Nrf2-antioxidant response element signaling without reducing the sensitivity to etoposide of human myeloid leukemia cells in vitro. Acta Pharmacol Sin. 2014 Feb;35(2):257-66. doi: 10.1038/aps.2013.165. Epub 2013 Dec 30. PubMed PMID: 24374812; PubMed Central PMCID: PMC4651226.

16: Huh JE, Koh PS, Seo BK, Park YC, Baek YH, Lee JD, Park DS. Mangiferin reduces the inhibition of chondrogenic differentiation by IL-1β in mesenchymal stem cells from subchondral bone and targets multiple aspects of the Smad and SOX9 pathways. Int J Mol Sci. 2014 Sep 11;15(9):16025-42. doi: 10.3390/ijms150916025. PubMed PMID: 25216336; PubMed Central PMCID: PMC4200868.

17: Hou S, Wang F, Li Y, Li Y, Wang M, Sun D, Sun C. Pharmacokinetic study of mangiferin in human plasma after oral administration. Food Chem. 2012 May 1;132(1):289-94. doi: 10.1016/j.foodchem.2011.10.079. Epub 2011 Nov 2. PubMed PMID: 26434292.

18: Louisa M, Soediro TM, Suyatna FD. In vitro modulation of P-glycoprotein, MRP-1 and BCRP expression by mangiferin in doxorubicin-treated MCF-7 cells. Asian Pac J Cancer Prev. 2014;15(4):1639-42. PubMed PMID: 24641381.

19: Liu YW, Zhu X, Yang QQ, Lu Q, Wang JY, Li HP, Wei YQ, Yin JL, Yin XX. Suppression of methylglyoxal hyperactivity by mangiferin can prevent diabetes-associated cognitive decline in rats. Psychopharmacology (Berl). 2013 Aug;228(4):585-94. doi: 10.1007/s00213-013-3061-5. Epub 2013 Mar 26. PubMed PMID: 23529380.

20: Izquierdo T, Espinosa de los Monteros-Zuñiga A, Cervantes-Durán C, Lozada MC, Godínez-Chaparro B. Mechanisms underlying the antinociceptive effect of mangiferin in the formalin test. Eur J Pharmacol. 2013 Oct 15;718(1-3):393-400. doi: 10.1016/j.ejphar.2013.08.004. Epub 2013 Aug 23. PubMed PMID: 23973647.